molecular formula C6H6F3NO3 B15305938 2-(Trifluoroacetamido)but-3-enoic acid CAS No. 171077-05-7

2-(Trifluoroacetamido)but-3-enoic acid

Cat. No.: B15305938
CAS No.: 171077-05-7
M. Wt: 197.11 g/mol
InChI Key: QNKJLISBSSVMAE-UHFFFAOYSA-N
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Description

2-(Trifluoroacetamido)but-3-enoic acid is a synthetic organic compound characterized by the presence of a trifluoroacetamido group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetamido)but-3-enoic acid typically involves the reaction of but-3-enoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate trifluoroacetylated product, which is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoroacetamido)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trifluoroacetamido)but-3-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetamido)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Crotonic Acid: Similar in structure but lacks the trifluoroacetamido group.

    Isocrotonic Acid: Another isomer of butenoic acid with different spatial arrangement.

    Methacrylic Acid: Contains a similar vinyl group but with a different substituent.

Uniqueness: 2-(Trifluoroacetamido)but-3-enoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets .

Properties

CAS No.

171077-05-7

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]but-3-enoic acid

InChI

InChI=1S/C6H6F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h2-3H,1H2,(H,10,13)(H,11,12)

InChI Key

QNKJLISBSSVMAE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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